Sinomenine hydrochloride

Descripción general

Descripción

El clorhidrato de sinomenina es una forma de sal soluble en agua de la sinomenina, un alcaloide isoquinolínico extraído de las raíces y tallos de la planta Sinomenium acutum. Este compuesto es conocido por sus propiedades antiinflamatorias, antioxidantes e inmunorreguladoras . Se ha estudiado ampliamente su potencial terapéutico en el tratamiento de diversas afecciones, incluida la artritis reumatoide y la dermatitis atópica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de sinomenina generalmente implica la extracción de sinomenina de Sinomenium acutum, seguida de su conversión a la sal de clorhidrato. El proceso incluye varios pasos:

Alcalinización: El material medicinal se alcaliniza.

Extracción: El material alcalinizado se somete a extracción por calentamiento utilizando anisol como extractante.

Lavado con Agua: El extracto se lava con agua.

Cristalización por Acidificación: El extracto lavado se acidifica para cristalizar el clorhidrato de sinomenina.

Métodos de Producción Industrial: En la producción industrial, el proceso de purificación implica:

Alcalinización: La materia prima se alcaliniza.

Extracción: El material alcalinizado se extrae utilizando 1-heptanol.

Destilación Ácido-Agua: El extracto se somete a destilación ácido-agua.

Secado y Cristalización: Los pasos finales implican secado y cristalización para obtener cristales de clorhidrato de sinomenina.

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de sinomenina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar bajo condiciones específicas.

Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como Zn-Hg/HCl.

Sustitución: Reacciones de halogenación utilizando NIS (N-Iodosuccinimida) y reacciones de Heck con acrilatos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: La amalgama de zinc (Zn-Hg) y el ácido clorhídrico (HCl) se utilizan para la reducción.

Productos Principales:

Oxidación: Derivados oxidados de sinomenina.

Reducción: Derivados hidrogenados de sinomenina.

Sustitución: Derivados halogenados y cinamato de sinomenina.

Aplicaciones Científicas De Investigación

Antitumor Activity

Sinomenine hydrochloride has shown significant potential in cancer treatment, particularly in breast cancer and glioblastoma.

Breast Cancer

Research indicates that this compound induces cell cycle arrest and apoptosis in breast cancer cells. A study demonstrated that it caused G1/S phase arrest and increased reactive oxygen species (ROS) levels, leading to DNA damage through both ROS-dependent and independent pathways. In vivo studies revealed that this compound effectively inhibited tumor growth in mouse models without significant toxicity .

Key Findings:

- Induces G1/S phase arrest.

- Triggers apoptosis via ATM/Chk2 and ATR/Chk1 pathways.

- Inhibits tumor growth in nude mice models.

| Concentration (mM) | Effect on Cell Viability | Mechanism of Action |

|---|---|---|

| 1.33 | Significant inhibition | G0/G1 phase arrest |

| 1.51 | Significant inhibition | DNA damage induction |

Glioblastoma

In glioblastoma research, this compound inhibited cell migration and invasion by suppressing matrix metalloproteinases (MMP)-2/-9 expression. It also reversed epithelial-mesenchymal transition (EMT) induced by inflammatory microenvironments. This suggests its potential as an anti-metastatic agent for glioblastoma treatment .

Key Findings:

- Suppresses MMP-2/-9 expression.

- Induces cell cycle arrest.

- Reverses EMT in glioblastoma cells.

Anti-inflammatory Effects

This compound exhibits strong anti-inflammatory properties, making it useful in treating conditions like rheumatoid arthritis and colitis.

Rheumatoid Arthritis

As a disease-modifying anti-rheumatic drug, this compound has been used for over 25 years in China to treat rheumatoid arthritis. It alleviates inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Mechanism of Action:

- Inhibits activation of inflammatory pathways.

- Reduces cytokine levels associated with inflammation.

| Condition | Dosage | Observed Effects |

|---|---|---|

| Rheumatoid Arthritis | 20 mg/kg/day | Reduced inflammation markers |

| Colitis | 100 mg/kg | Improved disease activity index |

Neuroprotective Properties

This compound has shown promise in treating central nervous system disorders such as traumatic brain injury and Alzheimer's disease.

Central Nervous System Disorders

Studies indicate that this compound can inhibit neuroinflammation and neuronal apoptosis, providing protective effects against cerebral ischemia and hemorrhage . Its mechanisms include the modulation of oxidative stress and the inhibition of microglial activation.

Key Findings:

- Reduces neuroinflammation.

- Protects neurons from apoptosis.

| Disorder | Dosage | Mechanism of Action |

|---|---|---|

| Traumatic Brain Injury | 20 mg/kg | Inhibition of neuroinflammation |

| Alzheimer's Disease | Varies | Modulation of oxidative stress |

Immunosuppressive Effects

This compound demonstrates immunosuppressive properties, making it relevant in autoimmune diseases and organ transplantation contexts.

Autoimmune Diseases

Research indicates that this compound can modulate immune responses by inhibiting T cell proliferation and cytokine production, which is beneficial for conditions like lupus and multiple sclerosis .

Mechanism of Action:

- Suppresses T cell activation.

- Reduces pro-inflammatory cytokines.

| Condition | Dosage | Observed Effects |

|---|---|---|

| Systemic Lupus Erythematosus | 10 mg/kg/day | Decreased T cell activity |

| Multiple Sclerosis | 5 mg/kg/day | Reduced inflammation |

Mecanismo De Acción

El clorhidrato de sinomenina ejerce sus efectos a través de múltiples dianas y vías moleculares:

Antiinflamatorio: Inhibe las vías de señalización NF-κB y MAPK, reduciendo la producción de citoquinas proinflamatorias.

Inmunosupresor: Modula la respuesta inmunitaria al afectar la vía de señalización JAK/STAT.

Neuroprotector: Proporciona neuroprotección al activar la vía de señalización Nrf2.

Antitumoral: Inhibe la invasión y metástasis del tumor al regular a la baja la fosforilación de CXCR4 y STAT3.

Comparación Con Compuestos Similares

El clorhidrato de sinomenina es único en comparación con otros compuestos similares debido a sus propiedades farmacológicas específicas y sus dianas moleculares. Algunos compuestos similares incluyen:

Berberina: Otro alcaloide isoquinolínico con propiedades antiinflamatorias y antimicrobianas.

Tetrandrina: Un alcaloide con efectos antiinflamatorios e inmunosupresores similares.

El clorhidrato de sinomenina destaca por su amplio espectro de actividades farmacológicas y su potencial para tratar diversas enfermedades con efectos secundarios mínimos .

Actividad Biológica

Sinomenine hydrochloride (SH), derived from the plant Sinomenium acutum, has been recognized for its diverse biological activities, particularly in the fields of oncology and immunology. This article explores the compound's mechanisms of action, therapeutic effects, and potential applications based on recent research findings.

Overview of this compound

This compound is an alkaloid that has been traditionally used in Chinese medicine for treating rheumatism and inflammation. Recent studies have expanded its potential therapeutic applications, particularly in cancer treatment and immune modulation.

-

Antitumor Activity :

- Cell Cycle Arrest : SH induces G0/G1 phase arrest in various cancer cell lines, including glioblastoma and breast cancer cells, which inhibits cell proliferation .

- Inhibition of Matrix Metalloproteinases (MMPs) : SH suppresses MMP-2 and MMP-9 expression, which are crucial for cancer cell migration and invasion. This effect is mediated through the inhibition of the NF-κB pathway .

- Induction of Apoptosis : SH has been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and modulating signaling pathways such as PI3K/AKT .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

In Vitro Studies

- A study on human glioblastoma cells revealed that SH inhibited cell migration and invasion by inducing autophagy and ER stress while suppressing epithelial-mesenchymal transition (EMT) markers .

- In breast cancer models, SH was found to enhance vascular normalization, contributing to reduced tumor growth and metastasis by restoring the balance of angiogenic factors .

In Vivo Studies

- Animal studies indicated that SH administration significantly reduced tumor size in xenograft models at doses ranging from 75 to 150 mg/kg. The compound effectively inhibited tumor angiogenesis and metastasis in various cancer types .

- A recent study highlighted SH's efficacy in ameliorating fish foodborne enteritis, showcasing its immunomodulatory effects at both immune and microbiota levels .

Data Tables

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antitumor | Induces G0/G1 arrest; inhibits MMPs | , |

| Anti-inflammatory | Modulates cytokine production | |

| Neuroprotection | Reduces neuroinflammation | , |

Case Studies

- Glioblastoma Treatment :

- Breast Cancer Models :

Propiedades

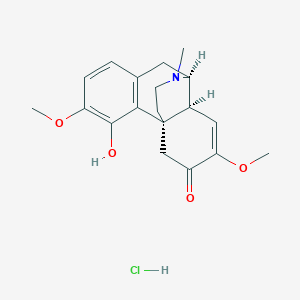

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVIMJAUHZFMW-VUIDNZEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115-53-7 (Parent) | |

| Record name | Cucoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6080-33-7 | |

| Record name | Sinomenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sinomenine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.